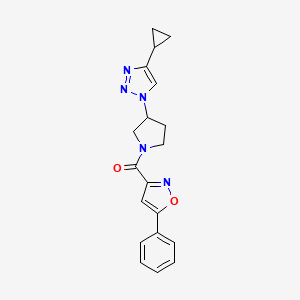

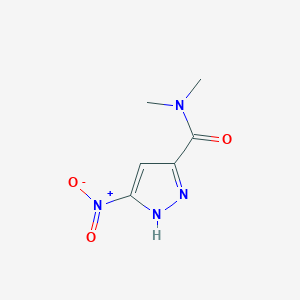

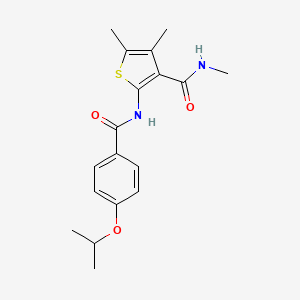

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by Cu(I), is part of the so-called “Click chemistry” and has proven to be an efficient and innovative route to bioactive compounds .

Molecular Structure Analysis

The molecular structure of similar compounds shows that the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis for Anticonvulsant Agents

The compound's structural motif has been utilized in the design and synthesis of derivatives with potential anticonvulsant activities. A study by Malik and Khan (2014) on similar derivatives highlighted their significant potential as sodium channel blockers and anticonvulsant agents. Their work involved evaluating the anticonvulsant activities of novel triazine derivatives, demonstrating promising results compared to reference drugs like phenytoin, indicating potential research applications of similar compounds in neurological disorder treatments (Malik & Khan, 2014).

Development of P2X7 Antagonists

In a different study, Chrovian et al. (2018) explored the synthesis and preclinical profiling of P2X7 antagonists, employing a structure closely related to the compound . Their research led to the identification of clinical candidates for phase I trials, underscoring the compound's relevance in developing treatments for mood disorders. This demonstrates the compound's utility in creating molecules that can modulate receptor activity, an essential aspect of drug discovery for psychiatric conditions (Chrovian et al., 2018).

Optical Materials Development

Volpi et al. (2017) conducted research on derivatives with large Stokes' shifts, indicating potential applications in developing optical materials. Their work on imidazo[1,5-a]pyridine derivatives, which share structural similarities with the compound of interest, illustrates the possibility of tuning optical properties for applications in low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial and Anticancer Agents

Further investigations into the compound's derivatives have revealed antimicrobial and anticancer properties. Katariya et al. (2021) synthesized novel heterocyclic compounds that showed promising results against cancer cell lines and pathogenic strains, highlighting the compound's potential as a backbone for developing new therapeutic agents (Katariya et al., 2021).

Chemical Synthesis and Material Science

The compound and its derivatives have also found applications in chemical synthesis and material science, as demonstrated by Huang et al. (2021). Their research focused on boric acid ester intermediates, showing the compound's versatility in synthesizing materials with potential electronic and optical applications (Huang et al., 2021).

Wirkmechanismus

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as 4-cyclopropyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with its target, the VHL protein, by binding to it . This binding inhibits the function of VHL, leading to an increase in the levels of HIF . As a result, the expression of HIF-responsive genes is upregulated, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIF pathway . By inhibiting the degradation of HIF, the compound leads to an increase in the transcription of HIF-responsive genes . These genes are involved in various processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

It is known that some triazole-based drugs have issues with water solubility, which can affect their bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the HIF pathway . By increasing the levels of HIF, the compound can promote angiogenesis, increase erythropoiesis, and alter cellular metabolism . These effects can have various therapeutic implications, including the treatment of anemia and cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the oxygen levels in the cellular environment, given its impact on the HIF pathway Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy

Eigenschaften

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(16-10-18(26-21-16)14-4-2-1-3-5-14)23-9-8-15(11-23)24-12-17(20-22-24)13-6-7-13/h1-5,10,12-13,15H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUEEHMDXOTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

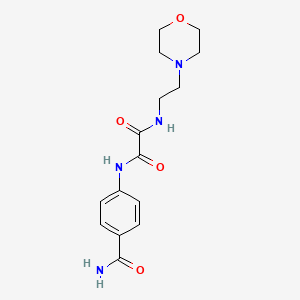

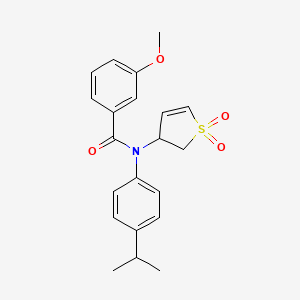

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2450899.png)

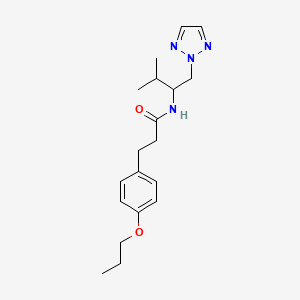

![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)

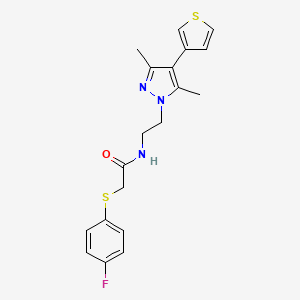

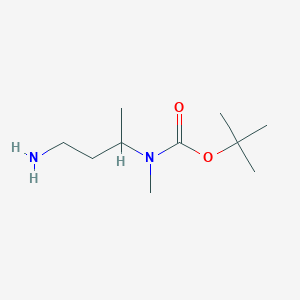

![tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B2450909.png)

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)